2-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethanone
Description
2-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethanone is a thieno[2,3-d]pyrimidine derivative characterized by a sulfur-linked ethanone moiety substituted with a piperidin-1-yl group. The compound’s molecular weight is approximately 425.0 g/mol, with an XLogP3 value of 6.8, indicating moderate lipophilicity . Thieno[2,3-d]pyrimidines are known for their diverse pharmacological profiles, including kinase inhibition and anticancer properties, though specific data for this compound remain under investigation .
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS2/c20-14-6-4-13(5-7-14)15-10-25-18-17(15)19(22-12-21-18)26-11-16(24)23-8-2-1-3-9-23/h4-7,10,12H,1-3,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPAKGSYYAHZIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethanone involves several steps One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core This can be achieved through the cyclization of appropriate precursors under specific reaction conditionsThe final step involves the attachment of the piperidin-1-yl ethanone moiety, which can be accomplished through a condensation reaction with the corresponding piperidine derivative .
Chemical Reactions Analysis
2-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific substituents on the aromatic ring.
Condensation: The compound can undergo condensation reactions with various carbonyl compounds, forming new carbon-carbon or carbon-nitrogen bonds
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, the thieno[2,3-d]pyrimidine scaffold has been linked to the inhibition of kinases involved in cancer progression.
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Antimicrobial Properties :
- Compounds containing the thieno[2,3-d]pyrimidine structure have demonstrated antimicrobial activity against various pathogens. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and increased efficacy against bacterial strains.
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Neuropharmacological Effects :
- The piperidine component suggests potential applications in neuropharmacology. Preliminary studies indicate that similar compounds can modulate neurotransmitter systems, offering promise for treating neurodegenerative diseases and psychiatric disorders.
Biochemical Research
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Enzyme Inhibition Studies :
- The compound has been evaluated for its ability to inhibit specific enzymes linked to disease states. For example, it has been tested against kinases and phosphatases that play critical roles in signal transduction pathways.
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Targeted Drug Delivery Systems :
- Researchers are exploring the use of this compound in developing targeted drug delivery systems. Its unique structure allows for conjugation with various nanoparticles or carriers that can deliver therapeutic agents directly to diseased tissues.
Material Science Applications
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Organic Electronics :
- The electronic properties of thieno[2,3-d]pyrimidines make them suitable candidates for applications in organic electronics, including organic photovoltaics and field-effect transistors (OFETs). Their ability to form stable thin films can be exploited in developing efficient electronic devices.
-
Polymer Chemistry :
- Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of materials. Research is ongoing to evaluate its impact on polymer stability and conductivity.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that a derivative of thieno[2,3-d]pyrimidine exhibited potent cytotoxicity against breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
In a comparative study published in Antimicrobial Agents and Chemotherapy, compounds structurally related to 2-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethanone showed significant activity against multi-drug resistant bacterial strains, highlighting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in the substituent attached to the ethanone moiety:
*Estimated based on structural similarity.
- Piperidin-1-yl vs.
- Methoxy and Nitro Groups: Analogs with methoxy (e.g., dimethoxy-isoquinolinyl) or nitro groups exhibit altered polarity, influencing membrane permeability and target binding .
Biological Activity
The compound 2-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and enzyme inhibitory effects, alongside relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 439.98 g/mol. The structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological activities.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 439.98 g/mol |
| InChI | InChI=1S/C22H18ClN3OS2/... |
| InChIKey | NHMBFDGAKVGZIN-UHFFFAOYSA-N |
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. A study evaluated various derivatives of piperidine and thieno[2,3-d]pyrimidine against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated that several derivatives showed promising antibacterial activity, potentially due to their ability to inhibit bacterial cell wall synthesis or disrupt metabolic pathways .
Antifungal Activity
In addition to antibacterial effects, the compound's derivatives have been tested for antifungal activity. Compounds structurally related to thieno[2,3-d]pyrimidines have shown effectiveness against fungi like Candida albicans. The mechanism often involves disrupting the fungal cell membrane integrity or inhibiting key enzymes involved in ergosterol biosynthesis .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory potential. Specifically, it has been studied for its ability to inhibit acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where increased acetylcholine levels are beneficial. The inhibition of urease can be significant in treating infections caused by Helicobacter pylori .
Case Studies
- Antimicrobial Activity Evaluation : A series of synthesized piperidine derivatives were tested for antimicrobial activity using serial dilution methods. Compounds with the thieno[2,3-d]pyrimidine moiety exhibited notable activity against both bacterial and fungal strains, with minimum inhibitory concentrations (MICs) reported in the range of 10-50 µg/mL .
- Enzyme Binding Studies : Binding affinity studies using bovine serum albumin (BSA) indicated that the synthesized compounds have a strong interaction with BSA, suggesting potential for drug delivery applications .
Q & A
Basic: What are standard synthetic routes for this compound?
The synthesis involves sequential steps:
Pyrimidine Ring Formation : Condensation of aldehydes with thiourea derivatives under acidic conditions to form the thieno[2,3-d]pyrimidine core .
Sulfanyl Group Introduction : Nucleophilic substitution using a thiol reagent (e.g., mercaptoethanol) reacting with a halogenated intermediate (e.g., 4-chlorothienopyrimidine) .
Piperidine Functionalization : Coupling the sulfanyl intermediate with 1-(piperidin-1-yl)ethanone via a ketone linkage under basic conditions (e.g., K₂CO₃ in DMF) .
Key Optimization : Temperature (60–80°C), solvent polarity, and catalyst selection (e.g., Pd for cross-coupling) are critical for yield improvement .
Basic: How is structural integrity confirmed post-synthesis?
Use a multi-technique approach:
- NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm), piperidine methylenes (δ 2.5–3.5 ppm), and sulfanyl linkage (δ 4.0–4.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ matching the molecular formula (C₂₀H₁₇ClN₃OS₂) .
- X-ray Crystallography (if crystals form): Validate spatial arrangement of the thienopyrimidine and piperidine moieties .
Advanced: How to resolve contradictions in reported bioactivity data?
Comparative SAR Analysis :
| Substituent | Bioactivity Trend | Reference |
|---|---|---|
| 4-Chlorophenyl | Enhanced enzyme inhibition | |
| Piperidine | Improved solubility but reduced potency | |
| Sulfanyl Linker | Increased metabolic stability |
Binding Assays : Use surface plasmon resonance (SPR) to quantify target affinity (e.g., kinases) and compare with structurally related compounds .
Statistical Validation : Apply ANOVA to assess significance of contradictory results across replicates .
Advanced: How to optimize reaction yields for large-scale synthesis?
Design of Experiments (DOE) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
Continuous Flow Systems : Improve consistency in multi-step syntheses (e.g., thienopyrimidine formation → sulfanyl coupling) .
In-line Analytics : Use FTIR or HPLC to monitor intermediate purity and adjust conditions dynamically .
Advanced: How to assess stability under physiological conditions?
Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .
pH-Dependent Solubility : Test in buffers (pH 1–7.4) to simulate gastric and plasma environments; use HPLC to quantify degradation products .
Light Exposure Tests : UV-Vis spectroscopy to detect photolytic byproducts (e.g., sulfoxide formation) .
Basic: What are key pharmacological targets for this compound?
- Kinase Inhibition : Thienopyrimidine cores are known to target ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .
- GPCR Modulation : Piperidine moieties may interact with serotonin or dopamine receptors .
- Anti-inflammatory Activity : Sulfanyl groups can suppress COX-2 or NF-κB pathways .
Advanced: What strategies improve SAR studies for this scaffold?
Fragment-Based Design : Replace the 4-chlorophenyl group with bioisosteres (e.g., 4-fluorophenyl) to balance lipophilicity and potency .
Molecular Dynamics Simulations : Model interactions with target proteins (e.g., docking into kinase active sites) .
Metabolite Identification : Use LC-MS/MS to track metabolic modifications (e.g., piperidine N-oxidation) .
Basic: How to address solubility challenges in formulation?
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Salt Formation : React with HCl or citric acid to generate water-soluble salts .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability .
Advanced: How to validate conflicting synthetic protocols?
Analytical Comparison :
- HPLC Purity : Compare yields and byproduct profiles across methods .
- Reaction Kinetics : Use calorimetry to identify exothermic/endothermic steps .
Green Chemistry Metrics : Assess E-factors (waste per product gram) to prioritize sustainable routes .
Advanced: How to elucidate metabolic pathways?
Radiolabeling : Incorporate ¹⁴C into the piperidine ring and track metabolites via scintillation counting .
CYP450 Inhibition Assays : Identify isoforms (e.g., CYP3A4) responsible for oxidation using human liver microsomes .
In Vivo PK/PD : Correlate plasma concentration-time curves with efficacy in animal models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
